Cas no 1393532-74-5 ((2,2-difluorocyclopropyl)methyl(methyl)amine)

(2,2-difluorocyclopropyl)methyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- (2,2-difluorocyclopropyl)methyl(methyl)amine
- 1393532-74-5
- [(2,2-difluorocyclopropyl)methyl](methyl)amine
- N-[(2,2-DIFLUOROCYCLOPROPYL)METHYL]-N-METHYLAMINE
- YOIMBYWXZGMQKT-UHFFFAOYSA-N
- SCHEMBL17248032
- EN300-1722466
- 1-(2,2-Difluorocyclopropyl)-N-methylmethanamine
- AB85442
-
- インチ: 1S/C5H9F2N/c1-8-3-4-2-5(4,6)7/h4,8H,2-3H2,1H3
- InChIKey: YOIMBYWXZGMQKT-UHFFFAOYSA-N
- SMILES: FC1(CC1CNC)F
計算された属性
- 精确分子量: 121.07030562g/mol
- 同位素质量: 121.07030562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 8
- 回転可能化学結合数: 2
- 複雑さ: 92.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 12Ų
(2,2-difluorocyclopropyl)methyl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1722466-0.05g |
[(2,2-difluorocyclopropyl)methyl](methyl)amine |
1393532-74-5 | 0.05g |
$816.0 | 2023-09-20 | ||
Enamine | EN300-1722466-0.25g |
[(2,2-difluorocyclopropyl)methyl](methyl)amine |
1393532-74-5 | 0.25g |
$893.0 | 2023-09-20 | ||
Enamine | EN300-1722466-1.0g |
[(2,2-difluorocyclopropyl)methyl](methyl)amine |
1393532-74-5 | 1g |
$971.0 | 2023-06-04 | ||
Enamine | EN300-1722466-2.5g |
[(2,2-difluorocyclopropyl)methyl](methyl)amine |
1393532-74-5 | 2.5g |
$1903.0 | 2023-09-20 | ||
Enamine | EN300-1722466-10g |
[(2,2-difluorocyclopropyl)methyl](methyl)amine |
1393532-74-5 | 10g |
$4176.0 | 2023-09-20 | ||
Enamine | EN300-1722466-1g |
[(2,2-difluorocyclopropyl)methyl](methyl)amine |
1393532-74-5 | 1g |
$971.0 | 2023-09-20 | ||
Enamine | EN300-1722466-0.1g |
[(2,2-difluorocyclopropyl)methyl](methyl)amine |
1393532-74-5 | 0.1g |
$855.0 | 2023-09-20 | ||
Enamine | EN300-1722466-5.0g |
[(2,2-difluorocyclopropyl)methyl](methyl)amine |
1393532-74-5 | 5g |
$2816.0 | 2023-06-04 | ||
Enamine | EN300-1722466-0.5g |
[(2,2-difluorocyclopropyl)methyl](methyl)amine |
1393532-74-5 | 0.5g |
$933.0 | 2023-09-20 | ||
Enamine | EN300-1722466-10.0g |
[(2,2-difluorocyclopropyl)methyl](methyl)amine |
1393532-74-5 | 10g |
$4176.0 | 2023-06-04 |
(2,2-difluorocyclopropyl)methyl(methyl)amine 関連文献
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
(2,2-difluorocyclopropyl)methyl(methyl)amineに関する追加情報
Introduction to (2,2-Difluorocyclopropyl)methyl(methyl)amine (CAS No. 1393532-74-5)
(2,2-difluorocyclopropyl)methyl(methyl)amine, CAS No. 1393532-74-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology due to its unique structural features and potential applications. This compound belongs to the class of fluorinated amines, which are widely recognized for their diverse biological activities and role in the synthesis of novel therapeutic agents.
The molecular structure of this compound features a cyclopropyl ring substituted with two fluorine atoms at the 2-position, coupled with a methyl group and a methylamine moiety. This arrangement imparts distinct electronic and steric properties, making it a valuable building block for the development of innovative drug candidates. The presence of fluorine atoms is particularly noteworthy, as fluorine can significantly influence the metabolic stability, pharmacokinetic properties, and binding affinity of pharmaceutical molecules.
In recent years, there has been a surge in research focused on fluorinated heterocycles due to their enhanced bioavailability and resistance to enzymatic degradation. The cyclopropyl ring in (2,2-difluorocyclopropyl)methyl(methyl)amine contributes to its rigidity, which can be advantageous in designing molecules with specific three-dimensional conformations that interact favorably with biological targets. This structural motif has been explored in various contexts, including the development of kinase inhibitors and antiviral agents.
One of the most compelling aspects of this compound is its potential utility in medicinal chemistry. The combination of a fluorinated cyclopropyl group and an amine functionality provides a versatile platform for further derivatization. Researchers have leveraged these features to create libraries of compounds for high-throughput screening, aiming to identify novel bioactive molecules. The amine group, in particular, offers opportunities for hydrogen bonding interactions, which are crucial for optimizing binding affinity to biological receptors.
The synthesis of (2,2-difluorocyclopropyl)methyl(methyl)amine presents unique challenges due to the sensitivity of the fluorinated cyclopropyl moiety. Advanced synthetic methodologies are required to achieve high yields while maintaining the integrity of the fluorine atoms. Recent advances in catalytic processes have enabled more efficient routes to this compound, reducing reliance on hazardous reagents and improving overall sustainability.
Recent studies have highlighted the role of fluorinated amines in modulating central nervous system (CNS) disorders. The structural features of (2,2-difluorocyclopropyl)methyl(methyl)amine make it a promising candidate for further investigation in this area. Preclinical data suggest that derivatives of this compound may exhibit potent effects on neurotransmitter systems relevant to conditions such as depression and anxiety. The ability to fine-tune pharmacological properties through structural modifications offers a pathway to develop next-generation therapeutics with improved efficacy and reduced side effects.
The compound's potential extends beyond CNS applications. Its unique scaffold has been explored in the context of antitumor therapies, where fluorinated derivatives have shown promise in disrupting critical signaling pathways involved in cancer cell proliferation. The rigidity provided by the cyclopropyl ring can facilitate precise interactions with target proteins, while the fluorine atoms enhance metabolic stability and bioavailability.
In conclusion, (2,2-difluorocyclopropyl)methyl(methyl)amine (CAS No. 1393532-74-5) represents a fascinating compound with significant potential in pharmaceutical research. Its structural characteristics make it an attractive candidate for further development into novel therapeutic agents targeting various diseases. As research continues to uncover new applications for fluorinated heterocycles, compounds like this one are poised to play a pivotal role in advancing drug discovery efforts.
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